6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
6-Bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a 1,2,4-oxadiazole ring substituted at position 3 of the coumarin backbone and a bromine atom at position 5. The coumarin core is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQSJLICDGNPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core substituted with a bromine atom and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of 6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
| Molecular Formula | C18H14BrN3O3 |
| Molecular Weight | 396.23 g/mol |
| InChI Key | InChI=1S/C18H14BrN3O3/c1-13... |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15.4 | Apoptosis induction |
| HEPG-2 | 12.7 | Caspase activation |
| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several pathogenic bacteria and fungi, showing varying degrees of inhibition.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The proposed mechanism for the biological activity of 6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can interact with specific receptors on cell membranes, influencing signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Induction: The compound may induce oxidative stress in microbial cells, leading to cell death.
Study 1: Anticancer Efficacy in Mice
A recent study investigated the in vivo anticancer efficacy of this compound using xenograft models of breast cancer in mice. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound demonstrated potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Structural Analogues
Coumarin-Oxazole Derivatives
- 3-(2-(4-Bromobenzylideneamino)oxazol-5-yl)-2H-chromen-2-one (): Structural Differences: Replaces the 1,2,4-oxadiazole ring with an oxazole bearing a benzylideneamino group. Physicochemical Data:
- Melting point: 179–181°C
- Molecular formula: C₁₉H₁₁BrN₂O₃
- IR peaks: C=O (1722 cm⁻¹), C–Br (592 cm⁻¹) . Activity: Not explicitly stated, but coumarin-oxazole hybrids are often explored for antimicrobial and anticancer applications.
Coumarin-Thiazole Derivatives
- 6-Bromo-3-{2-[2-(diphenylmethylene)-hydrazinyl]-1,3-thiazol-5-yl}-2H-chromen-2-one (): Structural Differences: Substitutes oxadiazole with a thiazole-hydrazinyl group.
2.1.3. Oxadiazole-Containing Non-Coumarin Compounds
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Structural Differences: Replaces coumarin with a piperidine-carboxamide scaffold.
Enzyme Inhibition
- SLP7111228 ():
- Structure : Features a 1,2,4-oxadiazole linked to a pyrrolidine-guanidine group.
- Activity : Selective SphK1 inhibitor (Ki = 48 nM), highlighting the oxadiazole’s role in enzyme inhibition .
- Comparison : The target compound’s coumarin-oxadiazole scaffold may similarly modulate kinase or protease activity, though specific targets remain unverified.
Anti-TB Activity
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Key Findings: Superior binding affinity and ADMET properties in anti-TB assays.
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
*Predicted data based on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
